2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol
Description
2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol is a complex organic compound featuring a unique structure that combines a cyclohexene ring, an imidazopyridine moiety, and a phenol group
Properties
Molecular Formula |
C26H34N4O2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[[[(1S,4S,6S)-4-[(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C26H34N4O2/c1-16(2)21-12-19(13-24-28-22-9-10-25(32-4)30-26(22)29-24)17(3)11-20(21)15-27-14-18-7-5-6-8-23(18)31/h5-11,16,19-21,27,31H,12-15H2,1-4H3,(H,28,29,30)/t19-,20-,21-/m0/s1 |
InChI Key |
GNANSXYTAJFDKZ-ACRUOGEOSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](C[C@H]1CC2=NC3=C(N2)C=CC(=N3)OC)C(C)C)CNCC4=CC=CC=C4O |
Canonical SMILES |
CC1=CC(C(CC1CC2=NC3=C(N2)C=CC(=N3)OC)C(C)C)CNCC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol typically involves multiple steps:
Formation of the imidazopyridine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the imidazopyridine to the cyclohexene ring: This step often involves a Friedel-Crafts alkylation reaction.
Introduction of the phenol group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazopyridine moiety can be reduced under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Scientific Research Applications
2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazopyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and tinidazole.
Phenol derivatives: Compounds like hydroquinone and catechol.
Uniqueness
2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol is unique due to its combination of a cyclohexene ring, an imidazopyridine moiety, and a phenol group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
